molecular formula C29H25FN6OS B10901973 N'-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10901973
M. Wt: 524.6 g/mol
InChI Key: GMWKXEGTJVDWGM-UHFFFAOYSA-N
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Description

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of fluorophenyl, naphthylamino, phenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with a suitable reagent to form the triazole ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-(4-FLUOROPHENYL)ETHYLIDENE-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~1~-(4-FLUOROPHENYL)ETHYLIDENE-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE
  • 3-(4-FLUOROPHENYL)-N’-(1-(3-NITROPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H25FN6OS

Molecular Weight

524.6 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H25FN6OS/c1-20(21-14-16-23(30)17-15-21)32-34-28(37)19-38-29-35-33-27(36(29)24-10-3-2-4-11-24)18-31-26-13-7-9-22-8-5-6-12-25(22)26/h2-17,31H,18-19H2,1H3,(H,34,37)

InChI Key

GMWKXEGTJVDWGM-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F

Origin of Product

United States

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